molecular formula C9H7F3OS B1485683 1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol CAS No. 2098010-76-3

1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol

Cat. No.: B1485683
CAS No.: 2098010-76-3
M. Wt: 220.21 g/mol
InChI Key: NCCRUVAUXGPVMR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol is a fluorinated organic compound characterized by its trifluoromethyl group and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and trifluoromethyltrimethylsilane.

  • Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide.

  • Intermediate Formation: The intermediate trifluoromethylated aldehyde is then subjected to a Sonogashira cross-coupling reaction with a terminal alkyne.

  • Final Steps: The resulting product is purified through column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts such as palladium and copper(I) iodide is common in the Sonogashira coupling step to improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the alkyne moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoromethylated carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Azides or substituted amines.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the development of biologically active compounds, including potential therapeutic agents.

  • Medicine: The compound's fluorinated structure makes it a candidate for drug design, particularly in the development of antiviral and anticancer drugs.

  • Industry: Its unique properties are exploited in the creation of advanced materials and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound shares a similar structure but lacks the alkyne group.

  • 2-(Trifluoromethyl)thiophene: A simpler fluorinated thiophene derivative.

Properties

IUPAC Name

1,1,1-trifluoro-5-thiophen-2-ylpent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c10-9(11,12)8(13)5-1-3-7-4-2-6-14-7/h2,4,6,8,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCRUVAUXGPVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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